Cas no 1805337-09-0 (4-(Difluoromethyl)-2,6-dimethoxypyridine-3-sulfonamide)

4-(Difluoromethyl)-2,6-dimethoxypyridine-3-sulfonamide is a fluorinated pyridine derivative with a sulfonamide functional group, offering unique reactivity and potential applications in pharmaceutical and agrochemical synthesis. The difluoromethyl group enhances metabolic stability and lipophilicity, while the dimethoxy substitution pattern contributes to electronic modulation of the pyridine ring. The sulfonamide moiety provides versatility for further derivatization or biological interactions. This compound is particularly valuable as an intermediate in the development of bioactive molecules, where its structural features can influence binding affinity and selectivity. Its well-defined chemical properties make it suitable for controlled reactions in medicinal chemistry and material science research.
4-(Difluoromethyl)-2,6-dimethoxypyridine-3-sulfonamide structure
1805337-09-0 structure
Product name:4-(Difluoromethyl)-2,6-dimethoxypyridine-3-sulfonamide
CAS No:1805337-09-0
MF:C8H10F2N2O4S
MW:268.237807750702
CID:4852447

4-(Difluoromethyl)-2,6-dimethoxypyridine-3-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-(Difluoromethyl)-2,6-dimethoxypyridine-3-sulfonamide
    • Inchi: 1S/C8H10F2N2O4S/c1-15-5-3-4(7(9)10)6(17(11,13)14)8(12-5)16-2/h3,7H,1-2H3,(H2,11,13,14)
    • InChI Key: AUJFDQXYROHOCF-UHFFFAOYSA-N
    • SMILES: S(C1C(=NC(=CC=1C(F)F)OC)OC)(N)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 346
  • XLogP3: 0.6
  • Topological Polar Surface Area: 99.9

4-(Difluoromethyl)-2,6-dimethoxypyridine-3-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029070767-1g
4-(Difluoromethyl)-2,6-dimethoxypyridine-3-sulfonamide
1805337-09-0 97%
1g
$1,490.00 2022-04-01
Alichem
A029070767-500mg
4-(Difluoromethyl)-2,6-dimethoxypyridine-3-sulfonamide
1805337-09-0 97%
500mg
$855.75 2022-04-01
Alichem
A029070767-250mg
4-(Difluoromethyl)-2,6-dimethoxypyridine-3-sulfonamide
1805337-09-0 97%
250mg
$480.00 2022-04-01

Additional information on 4-(Difluoromethyl)-2,6-dimethoxypyridine-3-sulfonamide

4-(Difluoromethyl)-2,6-dimethoxypyridine-3-sulfonamide: A Comprehensive Overview

The compound 4-(Difluoromethyl)-2,6-dimethoxypyridine-3-sulfonamide, identified by the CAS number 1805337-09-0, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of sulfonamides, which are widely recognized for their versatility in drug design and material science. The structure of this molecule is characterized by a pyridine ring substituted with difluoromethyl and methoxy groups, along with a sulfonamide functional group, making it a unique candidate for exploring novel chemical interactions and biological activities.

Recent advancements in synthetic chemistry have enabled the precise synthesis of 4-(Difluoromethyl)-2,6-dimethoxypyridine-3-sulfonamide, leveraging cutting-edge methodologies such as microwave-assisted synthesis and catalytic cross-coupling reactions. These techniques not only enhance the efficiency of synthesis but also ensure high purity and structural integrity of the compound. The incorporation of difluoromethyl groups introduces unique electronic properties to the molecule, potentially influencing its reactivity and bioavailability.

From a pharmacological perspective, sulfonamides like 4-(Difluoromethyl)-2,6-dimethoxypyridine-3-sulfonamide have shown promise in targeting specific enzymes and receptors involved in disease pathways. For instance, studies have highlighted their potential as inhibitors of kinases and proteases, which are critical in conditions such as cancer and inflammatory diseases. The methoxy groups on the pyridine ring contribute to increased lipophilicity, enhancing the molecule's ability to cross biological membranes and interact with target sites.

Moreover, the presence of fluorine atoms in the difluoromethyl group introduces additional complexity to the molecule's pharmacokinetic profile. Fluorinated compounds are often associated with improved metabolic stability and prolonged half-life, making them attractive candidates for drug development. Recent research has also explored the use of this compound in agrochemicals, where its ability to modulate plant growth regulators could offer innovative solutions for crop protection and yield enhancement.

In terms of material science applications, 4-(Difluoromethyl)-2,6-dimethoxypyridine-3-sulfonamide exhibits intriguing properties that make it suitable for advanced materials such as polymers and coatings. Its sulfur-containing functional group can participate in cross-linking reactions, leading to materials with enhanced mechanical strength and thermal stability. Additionally, the molecule's electronic characteristics render it a potential candidate for optoelectronic devices, where its ability to conduct or insulate electricity could be harnessed for next-generation technologies.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the pyridine derivative followed by substitution reactions to introduce the sulfonamide group. Researchers have optimized these steps by employing environmentally friendly reagents and recycling strategies, aligning with current trends toward sustainable chemistry practices. The resulting product is rigorously characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Looking ahead, ongoing studies aim to further elucidate the biological mechanisms underpinning the activity of 4-(Difluoromethyl)-2,6-dimethoxypyridine-3-sulfonamide. Collaborative efforts between academic institutions and industry partners are paving the way for large-scale clinical trials to assess its efficacy in treating various diseases. Furthermore, computational modeling tools are being utilized to predict its interactions with biological systems at an atomic level, providing insights into its therapeutic potential.

In conclusion, 4-(Difluoromethyl)-2,6-dimethoxypyridine-3-sulfonamide stands as a testament to the ingenuity of modern chemical synthesis and its vast applicability across diverse fields. As research continues to uncover new dimensions of this compound's functionality, it holds immense promise for advancing both medical treatments and industrial innovations. Its unique structure and versatile properties make it a focal point for future explorations in chemistry and beyond.

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